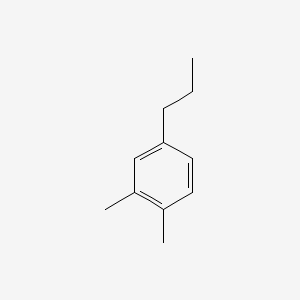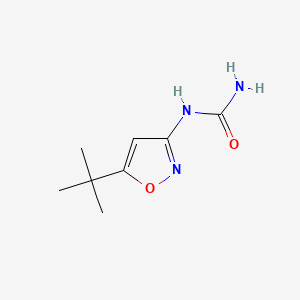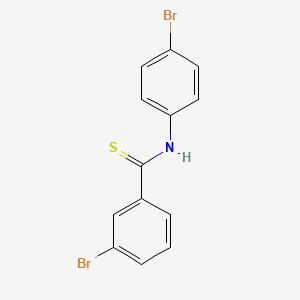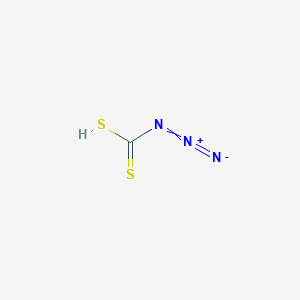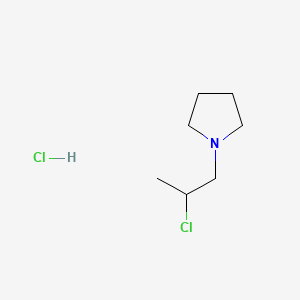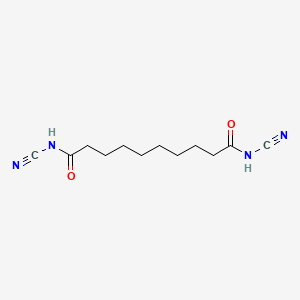
N,N'-Dicyanosebacamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dicyanosebacamide: is an organic compound with the molecular formula C12H18N4O2 It is a derivative of sebacic acid, where the terminal carboxylic acid groups are replaced by cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Dicyanosebacamide can be synthesized through a multi-step process involving the reaction of sebacic acid with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the carboxylic acid groups with cyano groups.
Industrial Production Methods: In an industrial setting, the production of N,N’-Dicyanosebacamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dicyanosebacamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano groups under basic or acidic conditions.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N’-Dicyanosebacamide is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials. Its cyano groups provide reactive sites for further functionalization.
Biology: In biological research, N,N’-Dicyanosebacamide can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to form stable amide bonds makes it a useful intermediate in the synthesis of pharmaceuticals.
Industry: In the industrial sector, N,N’-Dicyanosebacamide is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of N,N’-Dicyanosebacamide involves its ability to undergo various chemical transformations. The cyano groups can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds. These reactions are facilitated by the presence of suitable catalysts or reagents, which enhance the reactivity of the compound.
Molecular Targets and Pathways: In biological systems, the derivatives of N,N’-Dicyanosebacamide may interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
N,N-Dimethylethanamine: A secondary amine with similar structural features.
Uniqueness: N,N’-Dicyanosebacamide is unique due to its dual cyano groups, which provide multiple reactive sites for chemical transformations. This makes it a versatile compound for various applications in chemistry and industry.
Properties
CAS No. |
35430-90-1 |
|---|---|
Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
N,N'-dicyanodecanediamide |
InChI |
InChI=1S/C12H18N4O2/c13-9-15-11(17)7-5-3-1-2-4-6-8-12(18)16-10-14/h1-8H2,(H,15,17)(H,16,18) |
InChI Key |
OZZMKKRNGGDMPC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)NC#N)CCCC(=O)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



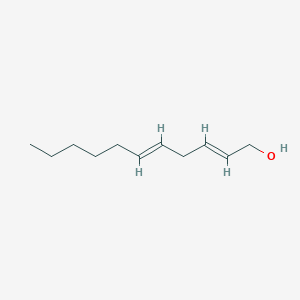
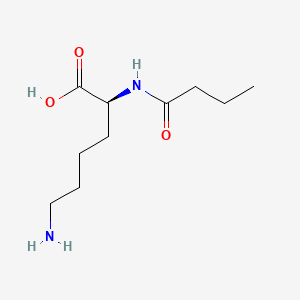
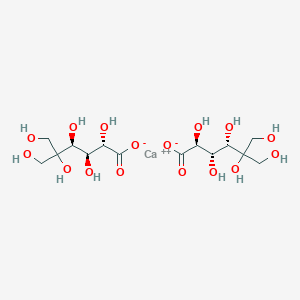
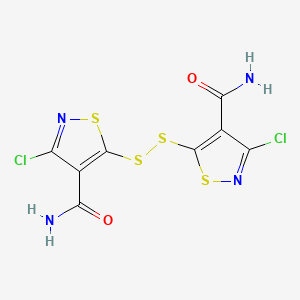
![N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine](/img/structure/B12646869.png)

